molecular formula C15H15N3O5S B2869363 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034525-32-9

2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2869363
CAS No.: 2034525-32-9
M. Wt: 349.36
InChI Key: NCULVUWWHGUZCN-UHFFFAOYSA-N
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Description

2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a synthetic small molecule characterized by a benzonitrile core linked via a sulfonyl group to a substituted piperidine ring. The piperidine moiety is further functionalized with a 2,4-dioxooxazolidin-3-yl group, a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The oxazolidinone moiety is notable for its presence in pharmacologically active compounds, such as antimicrobial agents (e.g., linezolid), highlighting its relevance in drug design.

Properties

IUPAC Name

2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCULVUWWHGUZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

To contextualize the properties of 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile, we compare it to two analogs from the literature:

Compound A : 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
  • Structure : Features a benzonitrile group connected to a piperidine ring, which is further substituted with a second piperidine ring.
  • Key Functional Groups : Aromatic nitrile, dual piperidine rings (both in chair conformations).
  • Applications: Serves as an intermediate in synthesizing 3-aminopyrazole derivatives, precursors for anticancer and antimalarial agents.
Compound B : 4-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-sulfonyl}benzonitrile
  • Structure : Contains a benzonitrile-sulfonyl-piperidine scaffold, with the piperidine substituted by a 1,2,4-oxadiazole ring bearing a 2-methylphenyl group.
  • Key Functional Groups : Aromatic nitrile, sulfonyl bridge, oxadiazole heterocycle.
  • Applications : Oxadiazoles are metabolically stable bioisosteres for ester or amide groups, often employed in kinase inhibitors or antimicrobial agents.
Target Compound : this compound
  • Structure : Combines the benzonitrile-sulfonyl-piperidine framework with a 2,4-dioxooxazolidin-3-yl substituent.
  • Key Functional Groups: Aromatic nitrile, sulfonyl bridge, oxazolidinone heterocycle.
  • Hypothesized Applications: Potential antimicrobial or kinase-modulating activity due to the oxazolidinone and sulfonyl groups.

Comparative Analysis Table

Feature Compound A Compound B Target Compound
Core Structure Benzonitrile + dual piperidine rings Benzonitrile + sulfonyl-piperidine + oxadiazole Benzonitrile + sulfonyl-piperidine + oxazolidinone
Heterocyclic Group None 1,2,4-Oxadiazole 2,4-Dioxooxazolidin-3-yl
Key Interactions Van der Waals (crystal packing) Sulfonyl hydrogen bonding (predicted) Sulfonyl/oxazolidinone polar interactions
Therapeutic Potential Anticancer/antimalarial precursors Kinase inhibition, antimicrobial Antimicrobial, kinase modulation (inferred)

Research Findings and Implications

Oxazolidinone vs. Oxadiazole: The target compound’s 2,4-dioxooxazolidin-3-yl group distinguishes it from Compound B’s oxadiazole. Oxazolidinones are known for their role in antibiotics (e.g., linezolid’s ribosomal binding), whereas oxadiazoles enhance metabolic stability and ligand-receptor affinity . The electron-withdrawing sulfonyl group in both the target compound and Compound B may improve solubility and membrane permeability compared to Compound A’s dual piperidine system .

Piperidine Conformation :

  • Compound A’s piperidine rings adopt chair conformations, favoring van der Waals interactions in crystal packing . In contrast, the sulfonyl group in the target compound and Compound B introduces steric and electronic effects that may alter piperidine ring puckering, impacting target binding.

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